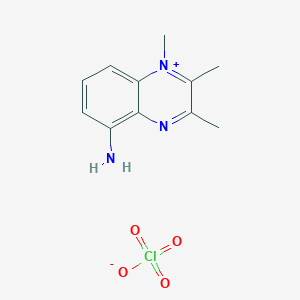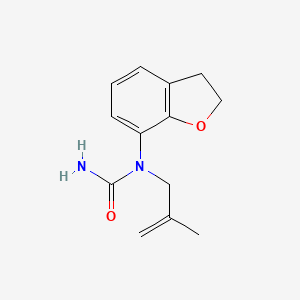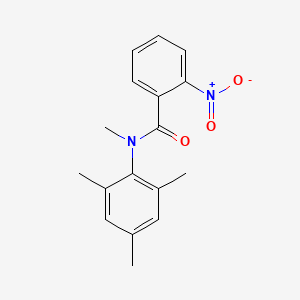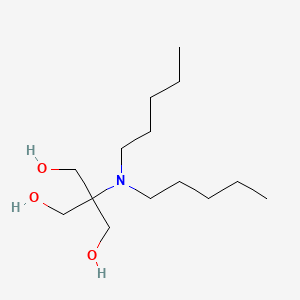
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- is a chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a phenyl ring and a hydroxyphenyl group. Its molecular formula is C14H13N3OS, and it has a molecular weight of approximately 271.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- can be synthesized through several methods. One common approach involves the reaction of hydrazinecarbothioamide with 2-hydroxybenzaldehyde and phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of phase-transfer catalysis to enhance the reaction efficiency. This method allows for the synthesis of hydrazinecarbothioamide derivatives under milder conditions and with higher yields .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted phenyl compounds .
Scientific Research Applications
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. It can form complexes with metal ions, which can then participate in various biochemical processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarbothioamide, 2-[(3,5-dichloro-2-hydroxyphenyl)methylene]-: This compound has similar structural features but includes chlorine atoms, which can alter its chemical properties.
Hydrazinecarbothioamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl-: This is a closely related compound with slight variations in its molecular structure.
Uniqueness
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
61291-87-0 |
|---|---|
Molecular Formula |
C13H13N3OS |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
1-anilino-3-(2-hydroxyphenyl)thiourea |
InChI |
InChI=1S/C13H13N3OS/c17-12-9-5-4-8-11(12)14-13(18)16-15-10-6-2-1-3-7-10/h1-9,15,17H,(H2,14,16,18) |
InChI Key |
OXWRDVDPAGPXDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=S)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)


![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)

![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)

![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)
